DL-alpha-Hydroxybutyric acid barium salt

描述

属性

CAS 编号 |

103404-58-6 |

|---|---|

分子式 |

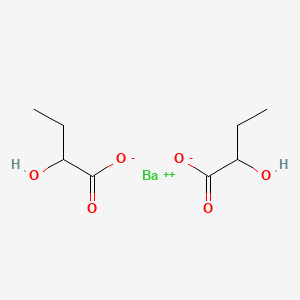

C8H14BaO6 |

分子量 |

343.52 g/mol |

IUPAC 名称 |

barium(2+);2-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ba/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI 键 |

ZFNRQAZMFWGYHA-UHFFFAOYSA-L |

规范 SMILES |

CCC(C(=O)[O-])O.CCC(C(=O)[O-])O.[Ba+2] |

产品来源 |

United States |

准备方法

Alkaline Hydrolysis of α-Substituted γ-Butyrolactones

The most direct route to DL-α-hydroxybutyric acid barium salt involves the alkaline hydrolysis of α-halo-γ-butyrolactones (e.g., α-chloro- or α-bromo-γ-butyrolactone) using barium hydroxide. This method, detailed in, proceeds via a two-step mechanism:

-

Halogenation of γ-Butyrolactone :

γ-Butyrolactone undergoes electrophilic substitution at the α-position using halogens (Cl₂ or Br₂) under controlled conditions. For bromination, phosphorus tribromide (PBr₃) catalyzes the reaction at 0–10°C, followed by heating to 100°C for 6 hours to ensure complete conversion. Chlorination occurs at higher temperatures (140–160°C) without catalysts, albeit with increased byproduct formation.Key Reaction Conditions :

Parameter Bromination Chlorination Temperature 0°C → 100°C 140–160°C Catalyst PBr₃ (10 mol%) None Halogen (mol%) 130% Br₂ 130% Cl₂ Byproducts α,α-dihalo-GBL 2,4-dichlorobutyric acid -

Hydrolysis with Barium Hydroxide :

The α-halo-γ-butyrolactone is treated with aqueous Ba(OH)₂·8H₂O under reflux. This step opens the lactone ring, forming DL-α-hydroxybutyric acid, which immediately reacts with excess barium hydroxide to yield the barium salt. The reaction is driven to completion by maintaining a pH > 10, ensuring full deprotonation of the carboxylic acid group.Optimized Parameters :

Direct Neutralization of DL-α-Hydroxybutyric Acid

An alternative method involves synthesizing DL-α-hydroxybutyric acid via microbial fermentation or chemical oxidation of 1,2-butanediol, followed by neutralization with barium hydroxide. While less common industrially, this approach avoids halogenated intermediates:

-

Acid Synthesis :

-

Chemical Route : Oxidation of 1,2-butanediol using strong oxidizing agents (e.g., KMnO₄/H₂SO₄) yields racemic α-hydroxybutyric acid.

-

Fermentation : Specific bacterial strains (e.g., Escherichia coli engineered with lactate dehydrogenase) produce the D- and L-enantiomers, which are combined to form the racemate.

-

-

Neutralization :

The free acid is dissolved in water and titrated with Ba(OH)₂ to pH 7–8. The solution is concentrated under vacuum, and the barium salt crystallizes upon cooling.Challenges :

Process Optimization and Industrial-Scale Production

Continuous vs. Batch Processing

The halogenation-hydrolysis route benefits from continuous processing, as demonstrated in analogous NaGHB production. Key adaptations for barium salt synthesis include:

-

Tubular Reactor Systems : Segmented flow reactors maintain precise temperature control (0–5°C for bromination, 80–90°C for hydrolysis), reducing byproduct formation.

-

In-line pH Monitoring : Automated titration ensures stoichiometric Ba(OH)₂ addition, minimizing excess reagent.

Comparative Performance :

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 85% | 90–92% |

| Purity | 95–97% | 98–99% |

| Energy Consumption | High (reflux) | Moderate (flow) |

Purification Strategies

-

Distillation : α,α-Dihalo-GBL byproducts (boiling point 60–70°C at 0.1 mbar) are removed via vacuum distillation prior to hydrolysis.

-

Crystallization : The barium salt is recrystallized from hot water/ethanol (3:1 v/v) to achieve >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeOH (95:5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV 210 nm

Acceptance Criteria :

-

Purity: ≥99.0%

-

Residual Solvents: <0.1% (ICH Q3C)

Applications and Derivative Synthesis

DL-α-Hydroxybutyric acid barium salt serves as a precursor to:

常见问题

Q. What are the standard methods for synthesizing DL-alpha-hydroxybutyric acid barium salt, and how can purity be ensured?

Synthesis typically involves neutralizing DL-alpha-hydroxybutyric acid with barium hydroxide or carbonate under controlled pH conditions. Critical steps include precise stoichiometric ratios, slow addition of reactants, and maintaining low temperatures to prevent decomposition. Purity is verified via elemental analysis (e.g., barium content via ICP-OES) and spectroscopic methods (FTIR for functional groups, NMR for structural confirmation). Recrystallization from aqueous ethanol is recommended to remove impurities .

Q. How is this compound characterized in research settings?

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm the absence of racemization and structural integrity.

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hydration states.

- X-ray Diffraction (XRD) : For crystalline structure determination, especially to distinguish between α and β hydroxybutyrate forms.

- Elemental Analysis : Quantifying barium content to validate stoichiometry .

Q. What are the primary research applications of this compound in metabolic studies?

The compound is used as a substrate or inhibitor in enzymatic assays (e.g., hydroxyacid dehydrogenases) to study ketone body metabolism. Its barium salt form enhances solubility in aqueous buffers, making it suitable for in vitro kinetic studies. Researchers also employ it to model metabolic acidosis or explore lipid metabolism pathways in cellular systems .

Advanced Research Questions

Q. What experimental challenges arise when optimizing the stability of this compound in aqueous solutions?

Barium salts are prone to hydrolysis under acidic or high-temperature conditions, releasing free barium ions, which can interfere with biological assays. To mitigate this:

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?

Discrepancies may stem from:

- Batch Variability : Verify synthesis consistency via elemental analysis and XRD.

- Assay Conditions : Standardize pH, temperature, and cofactor concentrations (e.g., NAD⁺/NADH ratios).

- Interference Controls : Include barium-free controls to isolate ion-specific effects. Cross-validate results using alternative inhibitors (e.g., sodium or calcium salts) .

Q. What advanced techniques are recommended for studying the interaction of this compound with lipid bilayers or proteins?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with membrane proteins.

- Cryo-Electron Microscopy (Cryo-EM) : Visualize structural changes in enzymes upon inhibitor binding.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict permeability or aggregation behavior .

Q. How should researchers design experiments to investigate the compound’s role in oxidative stress models?

- Cell-Based Assays : Treat cultures with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

- Enzymatic Profiling : Assess activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) post-treatment.

- Metabolomic Analysis : Use LC-MS to track changes in ketone bodies, lactate, and TCA cycle intermediates .

Methodological Notes

- Safety Protocols : Barium salts are toxic; use PPE (gloves, goggles) and work in fume hoods. Dispose of waste via regulated chemical channels .

- Data Reproducibility : Document synthesis parameters (e.g., stirring rate, drying time) meticulously, as minor variations can impact crystallinity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。